molecular formula C36H52N2O3S B7795598 Di-8-ANEPPS

Di-8-ANEPPS

Cat. No.: B7795598
M. Wt: 592.9 g/mol
InChI Key: IXFSUSNUALIXLU-UHFFFAOYSA-N
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Description

Its structure consists of a hydrophobic alkyl chain (C8) and a sulfonate group, enhancing its retention in the outer leaflet of the plasma membrane compared to shorter-chain analogs like Di-4-ANEPPS .

Properties

IUPAC Name

3-[4-[2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSUSNUALIXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

  • Pyridinium sulfonate backbone : Synthesized via quaternization of pyridine derivatives with propane sultone, introducing the hydrophilic sulfonate group.

  • Dioctylamino-naphthalene moiety : Prepared by alkylation of naphthylamine with bromooctane, followed by purification via column chromatography.

  • Ethenylene linker : Coupled using a Wittig reaction between the pyridinium and naphthalene components, ensuring conjugation for fluorescence properties.

Purification and Characterization

  • Chromatography : Reversed-phase HPLC with C18 columns achieves >98% purity.

  • Spectroscopic validation :

    • 1H^1H-NMR (DMSO-d6d_6): δ 8.7 (pyridinium H), 7.9–6.8 (naphthalene H), 3.2 (sulfopropyl CH2_2), 1.2–0.8 (dioctyl CH3_3).

    • Mass spectrometry : ESI-MS confirms molecular ion peak at m/z 593.2 [M]+^+.

Formulation of Stock Solutions

This compound is formulated as lyophilized crystals or pre-dried aliquots for laboratory use. Critical parameters include solvent selection and concentration optimization:

Solubility and Stability

SolventSolubility (mg/mL)Stability (at -20°C)
DMSO2.0≥4 years
Ethanol0.16 months
DMF2.012 months

Data from

Standard Stock Preparation

  • Dissolution : 5 mg this compound in 1.185 mL DMSO yields 8.4 mM stock.

  • Aliquoting : 10 µL aliquots in amber vials prevent photodegradation.

  • Storage : -20°C under argon atmosphere to minimize oxidation.

Loading Protocols for Biological Systems

Cell Membrane Incorporation

Materials :

  • Extracellular solution (e.g., HEPES-buffered saline)

  • Pluronic F-127 (0.01% w/v for hydrophobic dispersion)

Procedure :

  • Dye dilution : 10 µM working solution (1:250 dilution of stock in extracellular buffer).

  • Incubation : 20 min at 25°C in darkness for membrane integration.

  • Washing : 3× with dye-free buffer to remove unbound molecules.

Critical factors :

  • Temperature : >30°C accelerates internalization; <20°C preserves surface binding.

  • pH : Neutral conditions (pH 7.4) prevent aggregation.

Spectral Tuning and Voltage Sensitivity

This compound exhibits environment-dependent fluorescence shifts, enabling ratiometric measurements:

Excitation/Emission Profiles

Mediumλ<sub>ex</sub> (nm)λ<sub>em</sub> (nm)Δλ per 100 mV
Ethanol501721-
Lipid membranes4566182–10%

Data from

Voltage-Dependent Orientation

Molecular dynamics simulations reveal:

  • Ground state : Tilt angle = 25.9° ± 14.1° relative to membrane normal.

  • Excited state : Tilt angle = 48.3° ± 17.6°, enhancing electric field sensitivity.

  • Membrane potential effect : ±500 mV shifts emission wavelength by 9–12 nm.

Quality Control and Validation

Fluorescence Efficiency

ParameterValueMethod
Quantum yield (Φ)0.32 in DPPCComparative actinometry
Molar extinction (ε)85,000 M1^{-1}cm1^{-1}UV-Vis (456 nm)

Batch Consistency Testing

  • HPLC purity : ≥98% monomeric form.

  • Dynamic light scattering : Hydrodynamic diameter <5 nm in ethanol.

Troubleshooting Common Issues

Low Signal-to-Noise Ratio

  • Cause : Dye aggregation due to improper solvent mixing.

  • Solution : Add 0.01% Pluronic F-127 during dilution.

Non-Specific Internalization

  • Cause : Prolonged incubation >30 min.

  • Solution : Limit loading time to 20 min and use ice-cold buffers.

Recent Advances in Application-Specific Formulations

Nanoparticle-Conjugated this compound

  • Gold nanoparticle hybrids : Enhance photostability 3-fold via plasmonic effects.

  • Synthesis : Thiol-modified this compound coupled to 20 nm AuNPs at 1:500 molar ratio.

Two-Photon Compatible Variants

  • Modification : Addition of electron-donating groups (e.g., -OCH3_3) shifts λ<sub>ex</sub> to 800 nm.

  • Application : Deep-tissue imaging with 50 µm penetration depth .

Chemical Reactions Analysis

Electronic Transition Mechanisms

Di-8-ANEPPS exhibits a voltage-dependent fluorescence response due to intramolecular charge transfer between its ground and excited states:

  • Ground State : The positive charge is localized on the pyridinium nitrogen, creating a short charge separation with the sulfonate group .

  • Excited State : Charge redistribution extends through the conjugated pyridinium-naphthyl system, shifting the positive charge to the amino nitrogen. This increases the dipole moment from 12.5 D (ground) to 20.7 D (excited) .

This transition alters the molecule’s solvatochromic properties, with emission wavelengths shifting in response to membrane potential changes. Simulations show a linear relationship between fluorescence Stokes shift and solvent orientation polarizability (Δf\Delta f) .

Membrane Interaction Dynamics

The dye’s hydrophobic octyl chains anchor it to lipid bilayers, while the sulfonate group limits internalization . Molecular dynamics (MD) simulations reveal:

Parameter Ground State Excited State
Average tilt angle (DPPC)26.2°–28.2°47.9°–49.5°
Positional fluctuation (Å)0.4–0.70.9–1.3
Membrane penetration depthShallowDeeper

The excited state’s deeper membrane penetration enhances sensitivity to transmembrane potentials .

Spectral Response to Voltage

This compound demonstrates a 2–10% fluorescence change per 100 mV, detectable via ratiometric measurements . Key spectral properties:

Property Value Conditions
Excitation maximum (λex\lambda_{\text{ex}})498 nmMethanol
Emission maximum (λem\lambda_{\text{em}})713 nmMethanol
Stokes shift (solvent Δf)4,300–6,200 cm⁻¹Simulated in DPPC

Voltage-dependent shifts in emission wavelengths correlate with membrane potential changes, validated by MD simulations .

Solvent Interactions

Fluorescence intensity and wavelength depend on solvent polarity. In aqueous media, the dye is weakly fluorescent but becomes strongly emissive in hydrophobic environments like membranes . Simulations in 12 solvents show:

  • Absorption energy : Ranges from 70.4 kcal/mol (chloroform) to 74.2 kcal/mol (water) .

  • Emission energy : Varies between 56.1 kcal/mol (chloroform) and 59.9 kcal/mol (water) .

Photostability and Handling

  • Solubility : Requires DMSO, ethanol, or DMF for stock solutions (10 mM) .

  • Storage : Stable at -20°C for ≥1 year; prone to photobleaching under prolonged light exposure .

Comparative Reactivity with Analogues

Dye Internalization Rate Photostability
This compoundLow (sulfonate group)High
Di-4-ANEPPSHighModerate

This compound’s extended alkyl chains improve membrane retention and reduce phototoxicity compared to Di-4-ANEPPS .

Experimental Protocols

  • Loading : Incubate cells with 30 μM dye + 0.05% pluronic F-127 in SMEM (10 min at 4°C) .

  • Calibration : Use valinomycin/potassium gradients or patch-clamp voltage clamping .

This compound remains a critical tool for real-time membrane potential studies due to its rapid response and structural adaptability. Its reactivity is predominantly governed by electronic transitions and environmental interactions rather than traditional covalent reactions.

Scientific Research Applications

Measurement of Membrane Potential

Di-8-ANEPPS is primarily employed for measuring transmembrane potentials across various cell types, including neurons, cardiac cells, and muscle cells. The dye exhibits a significant increase in fluorescence when bound to lipid membranes, with its fluorescence properties changing in response to alterations in membrane potential. This characteristic allows researchers to visualize and quantify voltage changes in real-time, facilitating studies on electrical activity and signaling within cells.

Case Studies:

  • Neuronal Activity: this compound has been effectively used to monitor action potentials in neurons, providing insights into synaptic transmission and neuronal excitability
    1
    .
  • Cardiac Function: Studies have demonstrated the utility of this compound in assessing membrane potential dynamics in cardiac myocytes, contributing to a better understanding of arrhythmias and heart function .

Investigating Cellular Dynamics

The dye's ability to provide high-resolution imaging makes it essential for exploring cellular dynamics related to voltage changes. Researchers can study how variations in membrane potential influence cellular processes such as ion channel activity, neurotransmitter release, and muscle contraction.

Applications:

  • Ion Channel Studies: this compound has been used to investigate the behavior of voltage-gated ion channels under different physiological conditions, enhancing our understanding of channelopathies .
  • Cell Signaling Pathways: By observing how changes in membrane potential affect intracellular signaling pathways, scientists can elucidate mechanisms underlying various physiological responses
    1
    .

Photostability and Retention Properties

Compared to other dyes like Di-4-ANEPPS, this compound exhibits superior photostability and reduced internalization within cells. This makes it more suitable for long-term studies of membrane potential without compromising the integrity of the cellular environment.

Stability Characteristics:

PropertyDi-4-ANEPPSThis compound
PhotostabilityModerateHigh
InternalizationRapidSlow
Retention in MembranesPoorExcellent

Applications in Advanced Imaging Techniques

This compound is also compatible with advanced imaging techniques such as confocal microscopy and flow cytometry. Its ability to provide quantitative data on membrane potential changes makes it a valuable tool for high-content screening applications.

Imaging Applications:

  • Confocal Microscopy: The dye's fluorescence properties allow for detailed imaging of cellular structures and dynamics at high resolution .
  • Flow Cytometry: this compound can be utilized in flow cytometric analyses to assess membrane potential changes across large populations of cells rapidly .

Research on Disease Mechanisms

The applications of this compound extend into clinical research where it is used to study disease mechanisms related to excitability disorders and other pathologies affecting membrane potential dynamics.

Clinical Insights:

  • Channelopathies: Research utilizing this compound has provided insights into various channelopathies affecting muscle excitability and cardiac function .
  • Therapeutic Development: Understanding how membrane potential alterations contribute to disease states can aid in developing targeted therapies for conditions like epilepsy or cardiac arrhythmias .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for studying molecular interactions and dynamics. The molecular targets and pathways involved include cellular membranes and specific biomolecules that interact with the fluorescent dye .

Comparison with Similar Compounds

Key Properties:

  • Spectral Characteristics :
    • Excitation/emission maxima vary with solvent:
  • Methanol: λex 498 nm, λem 713 nm .
  • DMSO: λex 467 nm, λem 631 nm .
    • Exhibits a 2–10% fluorescence change per 100 mV, with ratio-metric capabilities to correct for dye concentration artifacts .
  • Membrane Retention : Superior retention in the outer leaflet due to increased lipophilicity, making it ideal for long-term experiments (>60 minutes) .
  • Imaging transverse tubule (T-tubule) networks in skeletal muscle .

Comparison with Similar Compounds

Di-8-ANEPPS vs. Di-4-ANEPPS

Di-4-ANEPPS, a shorter-chain analog, shares the same voltage-sensitive mechanism but differs in key practical aspects:

Property This compound Di-4-ANEPPS References
Membrane Retention Prolonged retention in outer leaflet Rapid internalization (~20 minutes)
Photostability Higher (resists photobleaching) Moderate
Phototoxicity Lower Higher
Sensitivity to ΔΨ 2–10%/100 mV (ratio-metric) Similar amplitude, but limited to short-term use
Applications Long-term imaging (e.g., AP propagation) Acute experiments (e.g., neuronal spikes)

This compound vs. Other Styryl Dyes

  • DiA and MM 1-43 :
    • Primarily used for membrane labeling rather than voltage sensing.
    • Lack ratio-metric capabilities and exhibit slower response times .
  • RH421 :
    • Higher sensitivity (~15–20%/100 mV) but suffers from rapid internalization and phototoxicity .

Cardiac Electrophysiology

Overexpression of miR-365 prolonged APD90 by 34% (379 ms vs. 509 ms), demonstrating its utility in arrhythmia research .

Skeletal Muscle Imaging

Radial cable modeling confirmed its ability to track chloride current (ICl)-dependent T-tubule voltage changes .

Membrane Dipole Potential Studies

A 30 mol% cholesterol increase raised ΔΨd by ~150 mV, highlighting its sensitivity to lipid composition .

Advanced Imaging Techniques

Shifted Excitation and Emission Ratioing (SEER) improved sensitivity to 27%/100 mV in confocal imaging, nearly doubling conventional ratioing methods.

Limitations and Considerations

  • Solvent Effects: Excitation/emission peaks vary between solvents (e.g., methanol vs. DMSO), necessitating calibration for quantitative studies .

Biological Activity

Di-8-ANEPPS is a lipophilic fluorescent dye widely utilized in biological research for its ability to probe membrane dynamics and cellular processes. This article provides a detailed examination of the biological activity of this compound, focusing on its applications in studying membrane properties, cellular uptake mechanisms, and its role in measuring transmembrane potentials.

This compound is characterized by its twisted intramolecular charge transfer (TICT) properties, which make it sensitive to the local environment, particularly membrane fluidity and cholesterol content. The dye's fluorescence properties change significantly in response to alterations in membrane composition, making it a valuable tool for studying lipid bilayers.

Key Properties

  • Fluorescence Lifetime : The fluorescence lifetime of this compound varies with cholesterol levels in membranes. For instance, increasing cholesterol from 0% to 50% results in a fluorescence lifetime increase from 2.36 ns to 3.65 ns, indicating reduced membrane fluidity .
  • Solvent Interaction : The dye's behavior is also influenced by solvent polarity, which affects its absorption and emission characteristics .

Membrane Studies

This compound has been extensively used to study membrane dynamics in various biological systems. Its ability to report on changes in membrane fluidity due to cholesterol incorporation has been demonstrated through fluorescence lifetime imaging microscopy (FLIM) and time-correlated single-photon counting (TCSPC) techniques.

Table 1: Fluorescence Lifetime Changes with Cholesterol Levels

Cholesterol ConcentrationFluorescence Lifetime (ns)
0%2.36
15%2.60
24%2.70
40%3.52
50%3.65

Cellular Uptake Mechanisms

Studies have shown that this compound can be used to label extracellular vesicles (EVs) for tracking their internalization within cells. For example, a study demonstrated that nanoalgosomes labeled with this compound were internalized by C. elegans intestinal cells via endocytic pathways such as macropinocytosis and clathrin-mediated endocytosis .

Case Study: Internalization Mechanism
In a recent experiment involving C. elegans, this compound-labeled nanoalgosomes were administered, resulting in significant fluorescent signals observed only in wild-type animals after 24 hours, whereas clathrin heavy chain knockout animals showed markedly reduced signals . This highlights the dye's utility in elucidating cellular uptake pathways.

Measuring Transmembrane Potentials

This compound has been employed to measure transmembrane potentials across various cell types, including neurons and endothelial cells. Its design minimizes internalization over prolonged exposure, allowing for accurate measurements of dynamic changes in membrane potential.

Methodology

The dye is incorporated into the lipid bilayer of cells, where it responds to changes in the electric field across the membrane. This property enables researchers to monitor rapid fluctuations in transmembrane potential during physiological processes such as action potentials in neurons .

Q & A

Q. What experimental advantages does Di-8-ANEPPS offer over Di-4-ANEPPS in membrane potential studies?

this compound exhibits superior membrane retention due to its stronger lipophilicity and sulfonate group, which minimizes cellular internalization. This makes it ideal for long-term experiments (>1 hour). Compared to Di-4-ANEPPS, it demonstrates 20-30% higher photostability and 50% lower phototoxicity, enabling prolonged imaging without significant signal decay. For optimal results, use a working concentration of 1-10 μM in physiological buffers (e.g., PBS or HEPES) and incubate for 20-40 minutes .

Q. How should researchers perform ratiometric measurements with this compound?

Utilize dual-excitation wavelengths (e.g., 440 nm and 530 nm) to monitor emission at 630 nm. The ratio R=I530/I440R = I_{530}/I_{440} normalizes potential-independent factors like dye concentration or membrane thickness. Calibration curves can be generated using voltage-clamp electrophysiology to correlate RR with absolute membrane potential values .

Solvent/EnvironmentExcitation (nm)Emission (nm)
Methanol498713
Phospholipid vesicles467631
Neuronal membranes475617

Q. What protocols ensure minimal photobleaching during this compound imaging?

  • Use low-intensity illumination (≤5 mW/mm²) and rapid acquisition systems (≥500 fps) for millisecond-scale recordings.
  • Add 0.1% BSA to the loading buffer to reduce nonspecific binding.
  • Limit continuous exposure to <2 minutes per imaging session .

Advanced Research Questions

Q. How can this compound be integrated with fluorescence recovery after photobleaching (FRAP) to study membrane dynamics?

this compound’s lateral diffusion coefficient (DD) in plasma membranes ranges from 10810^{-8} to 109cm2/s10^{-9} \, \text{cm}^2/\text{s}. For FRAP:

  • Bleach a 2-μm² region using 488-nm laser at 100% power for 500 ms.
  • Monitor recovery for 60 seconds; fit data to a 2D diffusion model.
  • Note: Cholesterol depletion increases DD by 40%, reflecting membrane fluidity changes .

Q. What methodologies resolve discrepancies in this compound fluorescence responses across experimental models?

Discrepancies often arise from:

  • Solvent effects : Methanol vs. aqueous buffers shift excitation/emission peaks (see Table above).
  • Membrane composition : Cholesterol increases dipole potential, altering fluorescence by 15-20%.
  • Validation : Cross-correlate with patch-clamp electrophysiology or complementary probes (e.g., BPPZ for dipole potential) .

Q. How does this compound detect subcellular membrane potential heterogeneity in neurons?

In neuronal studies:

  • Use dual-photon microscopy to target specific compartments (e.g., dendrites vs. soma).
  • Normalize signals using a non-responsive reference dye (e.g., Alexa Fluor 647).
  • Example: In guinea pig submucosal plexus, this compound detected 89% neuronal response to c48/80, with 2-10% ΔF/F per 100 mV .

Q. What advanced analytical methods improve signal-to-noise ratio (SNR) in intact brain imaging?

  • Spectral unmixing : Separate this compound emission (630 nm) from autofluorescence using linear least-squares decomposition.
  • Temporal filtering : Apply wavelet denoising to suppress low-frequency drift.
  • Multivariate analysis : Use principal component analysis (PCA) to isolate voltage-sensitive components .

Data Contradiction Analysis

Q. Why do reported excitation/emission maxima for this compound vary across studies?

Spectral shifts depend on:

  • Solvent polarity : Methanol (polar) vs. lipid bilayers (nonpolar).
  • Membrane cholesterol : 10 mol% cholesterol increases emission at 630 nm by 12%.
  • Measurement systems : Confocal vs. widefield microscopy may alter detected peaks .

Q. How to reconcile conflicting reports on this compound’s voltage sensitivity?

Sensitivity ranges from 2-10% ΔF/F per 100 mV due to:

  • Cell type variability : Cardiac myocytes show higher sensitivity (8-10%) than HEK cells (2-4%).
  • Dye localization : Outer vs. inner membrane leaflet partitioning affects response linearity.
  • Calibration : Use valinomycin/K⁺ gradients for standardized voltage steps .

Methodological Best Practices

  • Storage : Aliquot in anhydrous DMSO; store at -20°C in amber vials.
  • Toxicity controls : Limit exposure to <60 minutes; validate cell viability via propidium iodide exclusion.
  • Advanced applications : Combine with optogenetics for simultaneous actuation and readout .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.